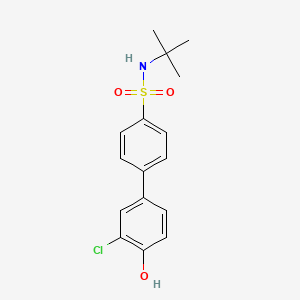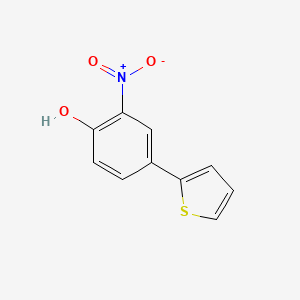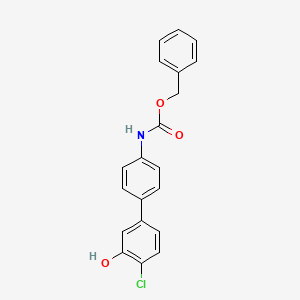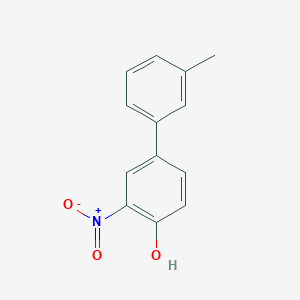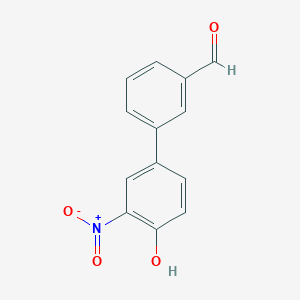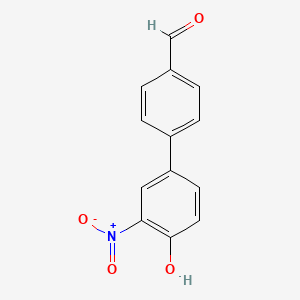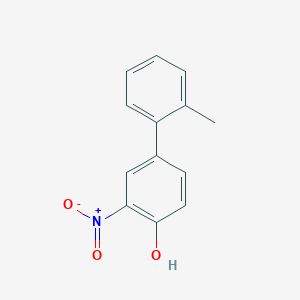
4-(2-Methylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylphenyl)-2-nitrophenol, 95% (4-M2NP) is an organic compound with the chemical formula C9H9NO3, and is a member of the phenol family. It is a white crystalline solid that is soluble in water and alcohol and has a melting point of 69-71°C. 4-M2NP has a wide range of applications, from being used as a dye to being used as a pesticide. It is also used in the pharmaceutical industry as an intermediate in the synthesis of certain drugs.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylphenyl)-2-nitrophenol, 95% is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase. This inhibition is believed to be due to the 4-(2-Methylphenyl)-2-nitrophenol, 95% binding to the active site of the enzyme and blocking its activity. Additionally, 4-(2-Methylphenyl)-2-nitrophenol, 95% is believed to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage to cells.
Biochemical and Physiological Effects
4-(2-Methylphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, 4-(2-Methylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory activity, as well as antioxidant activity. It has also been shown to have a protective effect against certain types of cancer, such as breast cancer and colorectal cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2-Methylphenyl)-2-nitrophenol, 95% in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and is stable in a variety of conditions. However, one of the main limitations of 4-(2-Methylphenyl)-2-nitrophenol, 95% is its potential toxicity. It is important to use the compound in a controlled environment and to take all necessary safety precautions when handling it.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(2-Methylphenyl)-2-nitrophenol, 95%. These include further research into its pharmacological properties, its potential use as a pesticide, and its potential use in the development of new drugs. Additionally, further research into its biochemical and physiological effects could provide insight into its potential therapeutic applications. Additionally, further research into its potential applications in the synthesis of polymers and catalysts could lead to new and improved products. Finally, further research into its potential toxicity and safety concerns could help to ensure its safe use in the laboratory.
Métodos De Síntesis
4-(2-Methylphenyl)-2-nitrophenol, 95% can be synthesized in a variety of ways, with the most common method being the nitration of 2-methylphenol. This involves the reaction of 2-methylphenol with a mixture of concentrated nitric acid and sulfuric acid. The resulting product is then purified by recrystallization from ethanol or acetone. Other methods of synthesis include the oxidation of 2-methylphenol with nitric acid, the reaction of 2-methylphenol with nitrous acid, and the reaction of 2-methylphenol with dinitrogen pentoxide.
Aplicaciones Científicas De Investigación
4-(2-Methylphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications, such as the study of its pharmacological properties, its use as a dye, and its use as a pesticide. It is also used in the synthesis of certain drugs, such as the antifungal drug miconazole. Additionally, 4-(2-Methylphenyl)-2-nitrophenol, 95% is used in the synthesis of certain polymers, such as polyurethane, and as a catalyst in organic reactions.
Propiedades
IUPAC Name |
4-(2-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXXCEOLPQANBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686215 |
Source


|
| Record name | 2'-Methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-2-nitrophenol | |
CAS RN |
1261899-87-9 |
Source


|
| Record name | 2'-Methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)


